molecular formula C8H10BNO2 B149024 3-(1,3,2-Dioxaborinan-2-yl)pyridine CAS No. 131534-65-1

3-(1,3,2-Dioxaborinan-2-yl)pyridine

Cat. No.: B149024
CAS No.: 131534-65-1
M. Wt: 162.98 g/mol
InChI Key: ZUUZNOFTKGDLLN-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborinan-2-yl)pyridine, also known as pyridine-3-boronic acid 1,3-propanediol cyclic ester, is a boronic ester derivative of pyridine. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is fused to a pyridine ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)pyridine typically involves the reaction of pyridine-3-boronic acid with 1,3-propanediol under specific conditions. One common method involves heating the reactants in the presence of a catalyst such as palladium chloride (PdCl2) and a base like sodium carbonate (Na2CO3) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 110°C) using microwave irradiation . Another method involves the use of sodium hydrogencarbonate in 1,2-dimethoxyethane at 90°C for 1.5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborinan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., PdCl2, Pd(PPh3)4).

    Bases: Sodium carbonate (Na2CO3), potassium carbonate (K2CO3).

    Solvents: N,N-dimethylformamide (DMF), 1,2-dimethoxyethane (DME).

Major Products

    Suzuki-Miyaura Reactions: Formation of biaryl compounds.

    Oxidation: Formation of pyridine-3-boronic acid.

    Reduction: Formation of pyridine-3-borane.

Scientific Research Applications

3-(1,3,2-Dioxaborinan-2-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-3-boronic acid
  • 3-Pyridineboronic acid pinacol ester
  • 3-Pyridineboronic acid neopentylglycol ester

Uniqueness

3-(1,3,2-Dioxaborinan-2-yl)pyridine is unique due to its cyclic boronic ester structure, which provides enhanced stability and reactivity in cross-coupling reactions compared to its linear counterparts. This makes it a valuable reagent in organic synthesis, offering improved yields and selectivity .

Biological Activity

3-(1,3,2-Dioxaborinan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dioxaborinane moiety, which is known for its unique reactivity and ability to form stable complexes with various biological targets. The molecular formula is C₈H₉BNO₂, with a molecular weight of approximately 165.07 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological molecules:

  • Metal Ion Coordination : The boron atom can coordinate with metal ions, influencing enzymatic activities.
  • Hydrogen Bonding : The nitrogen in the pyridine ring can form hydrogen bonds with biological macromolecules, altering their conformation and function.
  • Reactivity : The dioxaborinane structure can undergo hydrolysis and other chemical transformations that may lead to the release of biologically active species.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.7
HCT116 (Colorectal Cancer)12.0

These results suggest that the compound may interfere with cellular proliferation pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. A comparative study highlighted its efficacy against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

Case Studies

  • Anticancer Study : A recent investigation into the anticancer effects of this compound derivatives found that these compounds induced apoptosis in cancer cells via the mitochondrial pathway. The study utilized flow cytometry and Western blot analysis to confirm the activation of caspases and the release of cytochrome c from mitochondria.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant bacteria.

Properties

IUPAC Name

3-(1,3,2-dioxaborinan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUZNOFTKGDLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400729
Record name 3-(1,3,2-dioxaborinan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131534-65-1
Record name 3-(1,3,2-dioxaborinan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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